(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone
Description
Properties
IUPAC Name |
[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(2-ethylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6OS/c1-2-30-19-6-4-3-5-18(19)21(29)27-13-11-26(12-14-27)15-20-23-24-25-28(20)17-9-7-16(22)8-10-17/h3-10H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUYSGYRAPHHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Tetrazole Ring: The synthesis begins with the formation of the tetrazole ring. This can be achieved by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.
Attachment to Piperazine: The tetrazole derivative is then reacted with piperazine in the presence of a base, such as potassium carbonate, to form the intermediate compound.
Introduction of the Ethylthio Group: The final step involves the introduction of the ethylthio group to the phenyl ring. This can be done by reacting the intermediate with ethylthiol in the presence of a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of tetrazole and piperazine derivatives in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its interaction with specific molecular targets.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes. The piperazine ring provides additional binding interactions, enhancing the compound’s affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Tetrazole-Piperazine/Piperidine Linkage : The piperazine ring in the target compound and analogues (e.g., ) enhances conformational flexibility and solubility compared to piperidine derivatives (e.g., ), which may restrict rotational freedom.
- Substituent Effects: 4-Chlorophenyl vs. Ethylthio vs. Sulfonyl vs.
Spectroscopic and Analytical Characterization
- IR/NMR Trends :
- Tetrazole C=N stretching (IR: 1450–1550 cm⁻¹) and N-H bending (if present) are consistent across analogues .
- Piperazine protons in the target compound (δ 2.5–3.5 ppm in ¹H NMR) align with piperazine/piperidine derivatives (e.g., δ 2.8–3.2 ppm in ), while ethylthio protons (δ 1.3–1.5 ppm for -SCH₂CH₃) differ from sulfonyl groups (δ 3.5–4.0 ppm for -SO₂-) .
- Mass Spectrometry : Molecular ion peaks for tetrazole-piperazine hybrids typically appear at m/z 400–500 (e.g., target compound: calculated [M+H]⁺ ~465), consistent with analogues .
Biological Activity
The compound (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone is a complex organic molecule notable for its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features several significant structural components:
- Piperazine Ring: Known for its versatility in drug design, the piperazine moiety enhances the compound's ability to interact with biological targets.
- Tetrazole Group: This functional group is recognized for its bioactivity and ability to form complexes with various biological receptors.
- Ethylthio Phenyl Moiety: This substituent may influence the lipophilicity and overall biological activity of the compound.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies, highlighting its potential in several therapeutic areas:
1. Anticancer Activity
Preliminary studies indicate that compounds structurally similar to this one exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing similar piperazine and tetrazole structures have shown promising results in inhibiting MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The following table summarizes findings from related studies:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 4e | MCF-7 | 5.36 | Induces cell cycle arrest at S phase |
| Compound 4i | HepG2 | 2.32 | Increases Bax/Bcl-2 ratio leading to apoptosis |
These compounds often induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins, thereby promoting cancer cell death.
2. Anti-inflammatory Properties
The presence of the tetrazole moiety is associated with anti-inflammatory effects. Compounds with similar structures have been reported to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. The potential application as a COX-II inhibitor suggests that this compound may reduce inflammation effectively.
The mechanism by which this compound exerts its biological effects can be elucidated through several pathways:
- Receptor Binding: The tetrazole ring enhances binding affinity to various receptors, potentially including serotonin receptors and other GPCRs.
- Enzyme Inhibition: The piperazine structure facilitates interactions with enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and enhanced therapeutic effects.
Case Studies
Recent research has focused on analogs of the compound under consideration, exploring their pharmacological profiles:
- Study on Tetrazole Derivatives:
-
Inflammation Models:
- In vivo studies demonstrated that similar compounds reduced edema in animal models of inflammation, suggesting a potential therapeutic role in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
